REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:15](=[O:16])[C:14]2[C:9](=[C:10]([O:19][CH3:20])[C:11](F)=[C:12]([F:17])[CH:13]=2)[N:8]([CH:21]2[CH2:23][CH2:22]2)[CH:7]=1)=[O:5])C.F[B-](F)(F)F.[H+].[N:30]1([CH:35]2[CH2:39][CH2:38][NH:37][CH2:36]2)[CH:34]=[CH:33][N:32]=[N:31]1>>[CH:21]1([N:8]2[C:9]3[C:14](=[CH:13][C:12]([F:17])=[C:11]([N:37]4[CH2:38][CH2:39][CH:35]([N:30]5[CH:34]=[CH:33][N:32]=[N:31]5)[CH2:36]4)[C:10]=3[O:19][CH3:20])[C:15](=[O:16])[C:6]([C:4]([OH:3])=[O:5])=[CH:7]2)[CH2:22][CH2:23]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC)C1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[H+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(N=NC=C1)C1CNCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by hydrolysis
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)OC)N1CC(CC1)N1N=NC=C1)F)=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |